5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole
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Overview
Description
5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O3 It is characterized by a benzoxazole ring substituted with chlorine, ethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate substituents. One common method includes the reaction of 2-amino-4-chloro-6-nitrophenol with ethyl chloroformate under basic conditions to form the benzoxazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzoxazoles: Formed by nucleophilic substitution reactions.
Carboxylic acids: Formed by the oxidation of the ethyl group.
Scientific Research Applications
5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole
- 5-Chloro-2-ethyl-6-nitro-1,3-benzothiazole
- 5-Chloro-2-ethyl-6-nitro-1,3-benzimidazole
Uniqueness
5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The combination of chlorine, ethyl, and nitro groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
5-chloro-2-ethyl-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-9-11-6-3-5(10)7(12(13)14)4-8(6)15-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQCLWNVOJDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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